molecular formula C22H22ClN3O2 B2736893 N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide CAS No. 899969-03-0

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2736893
CAS RN: 899969-03-0
M. Wt: 395.89
InChI Key: TVSLLWFPNIDLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide, also known as CKD-516, is a novel small molecule compound that has been developed as a potential therapeutic agent for various diseases. CKD-516 has shown promising results in preclinical studies and has the potential to be used in the treatment of several diseases such as cancer, inflammatory diseases, and metabolic disorders.

Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized derivatives of quinazolinone, including compounds structurally related to "N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide," demonstrating potent antimicrobial activities. These compounds were tested against a range of bacterial and fungal pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, showing significant inhibitory effects. The synthesized compounds include variously substituted quinazolinones and thiazolidinones, indicating a broad interest in this chemical scaffold for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011; Patel & Shaikh, 2011).

Antitumor and Anticancer Activity

Research into quinazolinone derivatives also extends into anticancer activities. Studies have shown that certain derivatives, including those structurally related to the compound of interest, exhibit potent growth-inhibitory activities against various cancer cell lines. These activities include inducing cell cycle arrest and apoptosis in cancer cells, highlighting the potential of quinazolinone derivatives as anticancer agents. The design and synthesis of water-soluble analogues aim to improve bioavailability and efficacy in vivo, indicating ongoing efforts to optimize these compounds for therapeutic applications (Bavetsias et al., 2002; Sonego et al., 2019).

Analgesic and Anti-inflammatory Activities

Further studies have explored the analgesic and anti-inflammatory potential of quinazolinone derivatives. By synthesizing and testing various compounds, researchers have identified those with significant analgesic and anti-inflammatory effects, comparing favorably to standard drugs like diclofenac sodium. These findings suggest the versatility of quinazolinone derivatives in addressing pain and inflammation, potentially leading to new therapeutic options (Alagarsamy et al., 2015).

Synthesis and Characterization for Diverse Applications

The synthesis and characterization of new quinazolinones as potential antimicrobial agents have been a significant focus. Through various chemical reactions and modifications, researchers have developed a range of quinazolinone derivatives with potential applications in treating microbial infections. These studies underscore the chemical versatility and potential of quinazolinones in developing new antimicrobial strategies (Desai, Shihora, & Moradia, 2007).

properties

IUPAC Name

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-14-24-19-10-6-5-9-17(19)22(28)26(14)16-11-12-18(23)20(13-16)25-21(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSLLWFPNIDLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclohexanecarboxamide

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